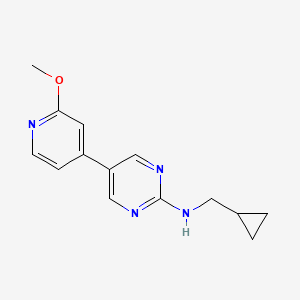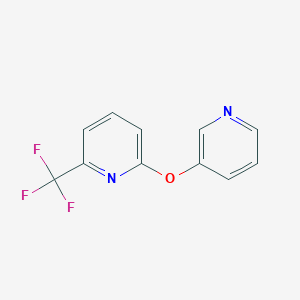![molecular formula C17H21F3N6O B6442014 2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine CAS No. 2549044-15-5](/img/structure/B6442014.png)
2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine is a highly specialized chemical compound Its structural complexity arises from the presence of multiple functional groups, such as a cyclopropyl ring, ethyl group, trifluoromethyl moiety, and a piperazine ring
Preparation Methods
The synthesis of 2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine typically involves several steps. Key starting materials include cyclopropylamine, ethyl bromide, and trifluoromethyl-substituted oxadiazole. The initial step might involve the alkylation of cyclopropylamine with ethyl bromide under basic conditions to form an intermediate. Subsequently, this intermediate undergoes cyclization with a suitable reagent to yield the pyrimidine core. The final steps involve attaching the oxadiazole and piperazine moieties through nucleophilic substitution or coupling reactions. The process often requires meticulous control of reaction conditions, such as temperature, pressure, and pH.
Chemical Reactions Analysis
2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine exhibits diverse reactivity:
Oxidation: : This compound can be oxidized to form sulfoxides or sulfones using common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions may involve the use of hydrogen gas with a palladium catalyst to selectively reduce unsaturated bonds.
Substitution: : Nucleophilic substitutions occur with halogens or other electrophilic centers, facilitated by reagents such as sodium hydride or potassium carbonate.
Major Products: : These reactions yield various derivatives, such as fluorinated analogs or amine-substituted products, which can be utilized in further applications.
Scientific Research Applications
2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine finds significant use across multiple fields:
Chemistry: : It serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: : The compound is used in biochemical assays to study enzyme interactions, given its potential to inhibit or modulate biological pathways.
Medicine: : Research suggests its utility in drug development, particularly targeting central nervous system disorders due to its interaction with neurotransmitter receptors.
Industry: : Its structural properties make it a candidate for materials science applications, including the development of advanced polymers or coatings.
Mechanism of Action
The mechanism of action for 2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine often involves binding to specific molecular targets:
Molecular Targets: : It may interact with G-protein coupled receptors or ion channels, modulating their activity.
Pathways: : The compound can influence signaling pathways like the MAPK/ERK or PI3K/Akt pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparing 2-cyclopropyl-4-ethyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine with similar compounds reveals its uniqueness:
Similar Compounds: : Compounds like 2,4-dicyclopropyl-6-ethylpyrimidine or 2-cyclopropyl-4-methyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine.
Uniqueness: : The presence of the trifluoromethyl group and the specific arrangement of functional groups bestows distinct chemical reactivity and biological activity, making it more potent in certain applications.
That about does it for your deep dive into this compound. How do you feel about this kind of chemistry?
Properties
IUPAC Name |
2-[[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N6O/c1-2-12-9-13(22-15(21-12)11-3-4-11)26-7-5-25(6-8-26)10-14-23-24-16(27-14)17(18,19)20/h9,11H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVQJERTWLTLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)CC4=NN=C(O4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine](/img/structure/B6441935.png)
![4,5-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6441938.png)

![2-[(2-methylpyridin-3-yl)oxy]pyrazine](/img/structure/B6441951.png)
![2-[(6-methylpyridin-3-yl)oxy]pyrazine](/img/structure/B6441959.png)
![2-[(2-methylpyridin-3-yl)oxy]pyrimidine](/img/structure/B6441962.png)
![2-[4-(4-cyclopropyl-5-fluoro-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6441966.png)
![4,5-dimethyl-2-(methylsulfanyl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6441980.png)
![2-[(6-methylpyridin-3-yl)oxy]-3-(trifluoromethyl)pyridine](/img/structure/B6441992.png)
![5-fluoro-2-[({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}methyl)(methyl)amino]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6441998.png)

![4-cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442032.png)
![4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442035.png)
![4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6442043.png)
